The compound 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives have garnered attention in the pharmaceutical industry due to their diverse biological activities. Research has been conducted to synthesize and evaluate the pharmacological profiles of various pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, exploring their potential as therapeutic agents in treating conditions such as hypertension, arrhythmias, inflammation, pain, and microbial infections, as well as their antiproliferative effects against cancer cell lines.
Compound Description: Pamapimod is a potent and selective inhibitor of p38α kinase. It was developed as a potential therapeutic agent for rheumatoid arthritis and advanced to phase 2 clinical trials. []
Compound Description: PRN1371 is an irreversible covalent inhibitor of fibroblast growth factor receptors (FGFR1-4) designed for oncology indications. It exhibits high selectivity and potency against FGFRs. []
Compound Description: Palbociclib is a highly selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in cancer treatment, particularly metastatic breast cancer. [, , , , , , , , , ]
Relevance: Palbociclib and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one both belong to the pyrido[2,3-d]pyrimidin-7(8H)-one family. They share structural similarities in their core scaffold but have distinct substitutions. Palbociclib features a cyclopentyl group at the 8-position, an acetyl group at the 6-position, and a more complex 2-position substituent compared to the methylthio group of the target compound. [, , , , , , , , , ]
Compound Description: This class of compounds represents potent inhibitors of protein tyrosine kinases, particularly c-Src. They exhibit varying degrees of selectivity for c-Src over other kinases like PDGFR and FGFR. []
Relevance: Although structurally distinct from 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one due to the presence of a 1,6-naphthyridin-2(1H)-one core, these compounds are relevant due to their shared 2,6-dichlorophenyl substituent and their focus on kinase inhibition. This highlights the significance of this specific substituent in targeting kinases within this research landscape. []
Compound Description: This compound is a 6-regioisomer of LY231514 (Alimta), a known antifolate drug. It exhibits antitumor activity in vitro, particularly when the bridging carbon chain length is increased. []
Relevance: While not a direct structural analogue, the 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are related through their shared pursuit of anti-cancer activity. The research on bridge homologation in the former compound, leading to enhanced activity, could inform potential modifications and investigations of the latter compound for optimizing its therapeutic properties. []
Compound Description: This compound, along with its 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine counterpart, was investigated for its antifolate activity. Bridge homologation led to enhanced antitumor effects in vitro. []
Relevance: Despite a different core structure compared to 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, the 6-substituted 2-amino-4-oxopyrrolo[2,3-d]pyrimidine offers insights into the impact of structural modifications on biological activity. The findings related to bridge length in enhancing its antitumor effects could guide future research on modifying the target compound for improved therapeutic efficacy. []
Compound Description: CKIA is a small molecule Cdk4 inhibitor radiolabeled with 124I for potential use in tumor imaging via positron emission tomography. It demonstrated specific inhibition of tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]
Compound Description: Similar to CKIA, CKIB is a radiolabeled Cdk4 inhibitor designed for potential tumor imaging applications. It exhibited promising radiopharmacological properties in human tumor cells. [, ]
Relevance: CKIB, like 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, is based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. They share the presence of a cyclopentyl group at the 8-position and a methyl group at the 5-position. The key difference lies in the 2- and 6-position substituents, where CKIB has an iodine at the 6-position and a different substituted pyridinyl group at the 2-position compared to the target compound. [, ]
Compound Description: TKI-28 is a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. It exhibits potent inhibitory activity against a range of tyrosine kinases, including ErbB-2, EGFR, KDR, PDGFR, c-kit, and c-Src. []
Relevance: TKI-28 and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one share the pyrido[2,3-d]pyrimidin-7(8H)-one core, the 2,6-dichlorophenyl group at the 6-position, and the 8-methyl substituent. The primary difference is in the 2-position substituent, where TKI-28 has a phenylamino group, while the target compound has a methylthio group. []
4-methyl-pyrido-pyrimidine (MPP) derivatives
Compound Description: MPP derivatives have been identified as potent and selective inhibitors of PI3Kα. These compounds demonstrate excellent overall kinase selectivity and have been explored as potential cancer therapeutics. []
Relevance: While not structurally identical to 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, the MPP derivatives share the pyrido[2,3-d]pyrimidin-7(8H)-one core. The research on MPP derivatives highlights the potential of this scaffold for developing kinase inhibitors. Exploring structure-activity relationships within this chemical class could provide valuable insights for modifying the target compound and enhancing its biological activity. []
Compound Description: This compound is a ligand that forms a complex with p38 kinase, as revealed by crystal structure analysis. []
Relevance: Similar to 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, this compound possesses a pyrido[2,3-d]pyrimidin-7(8H)-one core. They both share an 8-methyl substituent and a substituted phenoxy group at the 6-position, highlighting the importance of these structural features in interacting with p38 kinase. []
Compound Description: This compound acts as a ligand, forming a complex with p38 kinase. Its interaction with the kinase has been elucidated through crystallographic studies. []
Relevance: The compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. Both possess an 8-methyl group and a 2,4-difluorophenoxy substituent at the 6-position. This shared scaffold and substitution pattern suggest a common binding mode with p38 kinase. []
Compound Description: This compound acts as a ligand, forming a complex with p38 kinase, as revealed by crystallographic analysis. []
Relevance: Both 8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one share the pyrido[2,3-d]pyrimidin-7(8H)-one core structure and possess an 8-methyl group. The common scaffold and the presence of an aryl group at the 6-position in both compounds suggest potential similarities in their binding interactions with p38 kinase. []
Compound Description: This compound is a ligand that forms a complex with Bruton's tyrosine kinase (BTK), as demonstrated by crystal structure analysis. []
Relevance: Although 2-[4-(2-Diethylamino-ethoxy)-phenylamino]-6-(4-fluoro-phenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one targets BTK and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one may have different targets, they share the pyrido[2,3-d]pyrimidin-7(8H)-one core and an 8-methyl group. The common scaffold and the presence of a substituted phenoxy group at the 6-position suggest potential similarities in their binding interactions with kinases. []
Mechanism of Action
The antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including the closely related 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, has been demonstrated in spontaneously hypertensive rats. These compounds lower blood pressure in a gradual and sustained manner, with the ability to maintain normalized blood pressure levels with single daily oral doses. The structural variations in the aryl group and positions of the pyridopyrimidine ring significantly influence the activity of these compounds1.
Applications in Various Fields
Antihypertensive Activity
The study of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has shown promising results in the management of hypertension. Specifically, compound 36, which shares a similar structure to the compound of interest, was effective in lowering and maintaining blood pressure at normotensive levels in hypertensive rats1.
Local Anesthetic and Antiarrhythmic Activities
Derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one have been synthesized with the aim of evaluating their local anesthetic and antiarrhythmic properties. Preliminary screenings indicated that these compounds maintained or even increased local anesthetic activity, while preserving antiarrhythmic and antiinflammatory activities in some esters2.
Antimicrobial Activity
New derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone have been synthesized for their antimicrobial properties. These compounds were evaluated against various microbial agents and compared to standard antibiotics like streptomycin and fusidic acid. The structural assignments were based on chemical and spectroscopic evidence, and the compounds showed potential as antimicrobial agents3.
Antiproliferative Activity
The antiproliferative activities of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides were examined against various human solid tumor cell lines. The most potent analogs induced significant growth inhibition and cell cycle arrest in the G(2)/M compartment, suggesting their potential use in cancer therapy4.
Antibacterial and Antifungal Activities
Novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited moderate to excellent growth inhibition of bacteria and fungi, indicating their potential as antimicrobial agents5.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.